Guanazole is an aromatic amine that is 1,2,4-triazole substituted at positions 3 and 5 by amino groups. It has a role as an antineoplastic agent, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor and a DNA synthesis inhibitor. It is a member of triazoles and an aromatic amine.
Guanazole is a cytostatic triazole derivative antimetabolite. Guanazole scavenges tyrosine free radicals, thereby inhibiting mammalian ribonucleotide reductase activity and DNA synthesis. (NCI04)
Guanazole
CAS No.: 1455-77-2
Cat. No.: VC20954386
Molecular Formula: C2H5N5
Molecular Weight: 99.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1455-77-2 |
---|---|
Molecular Formula | C2H5N5 |
Molecular Weight | 99.10 g/mol |
IUPAC Name | 1H-1,2,4-triazole-3,5-diamine |
Standard InChI | InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) |
Standard InChI Key | PKWIYNIDEDLDCJ-UHFFFAOYSA-N |
SMILES | C1(=NC(=NN1)N)N |
Canonical SMILES | C1(=NC(=NN1)N)N |
Melting Point | 399 to 403 °F (Decomposes) (NTP, 1992) |
Physicochemical Properties
Guanazole possesses several distinctive physicochemical characteristics that influence its handling, stability, and biological interactions. The compound appears as a slightly yellow to white crystalline powder with specific physical parameters that determine its behavior in various environments .
Fundamental Physical Properties
The following table summarizes the key physicochemical properties of guanazole:
Property | Value |
---|---|
Molecular Formula | C₂H₅N₅ |
Molar Mass | 99.09 g/mol |
Density | 1.686±0.06 g/cm³ (Predicted) |
Melting Point | 202-205°C |
Boiling Point | 473.7±28.0°C (Predicted) |
Flash Point | 271.6°C |
Appearance | Slightly yellow to white powder |
Refractive Index | 1.7330 (estimated) |
pKa | 12.10±0.40 (Predicted) |
Solubility and Stability Characteristics
Mechanism of Action
Guanazole functions primarily as a ribonucleotide reductase (RNR) inhibitor, targeting a critical enzyme in the pathway of DNA synthesis. This mechanism places it in the category of antimetabolites, compounds that interfere with normal metabolic processes essential for cell proliferation.
Inhibition of Ribonucleotide Reductase
The primary pharmacological action of guanazole involves inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides - a rate-limiting step in DNA synthesis. By interfering with this crucial process, guanazole creates a functional deficiency of deoxyribonucleotides necessary for DNA replication, thereby impeding cell division.
Cellular Effects and Selectivity
Pharmacokinetics
The pharmacokinetic profile of guanazole has been characterized through clinical studies, providing insights into its absorption, distribution, metabolism, and elimination in the human body.
Plasma Concentration and Half-Life
Following intravenous administration in cancer patients at doses ranging from 3.5 to 10 g/m² of body surface area, guanazole demonstrates a biphasic elimination pattern . The initial plasma concentration declines rapidly, with a half-life of approximately 1 to 2 hours during the first phase. Subsequently, the elimination rate slows, with a secondary half-life of 5 to 10 hours observed after 4 to 6 hours post-administration .
Clinical Applications and Therapeutic Evaluation
Despite its promising mechanism of action as a ribonucleotide reductase inhibitor, guanazole has shown limited clinical success in cancer treatment regimens based on available clinical trial data.
Comparative Analysis with Other Antimetabolites
Guanazole belongs to the broader class of antimetabolites used in cancer therapy but demonstrates distinct characteristics when compared to other agents in this category.
Comparison with 5-Azacytidine
The direct clinical comparison between guanazole and 5-azacytidine in treating acute nonlymphocytic leukemia revealed significant differences in efficacy . While 5-azacytidine demonstrated meaningful clinical activity with a 33% remission rate (six out of 18 patients), guanazole achieved only one partial remission among 12 treated patients . Additionally, the toxicity profiles differed substantially. 5-Azacytidine administration was associated with gastrointestinal intolerance, fever, and neuromuscular toxicity, whereas guanazole primarily caused fever, with isolated cases of erythema nodosum with arthralgias and pulmonary infiltrates . This comparative clinical evidence suggests that despite sharing the classification as antimetabolites, these compounds exhibit markedly different therapeutic indices and clinical utility in the treatment of acute nonlymphocytic leukemia.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume